Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core, a hept-2-ynoyl group, and a tert-butyl ester. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[3,2-c]pyridine ring system.
Introduction of the Hept-2-ynoyl Group: The hept-2-ynoyl group is introduced through an acylation reaction, often using hept-2-ynoic acid or its derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating Receptors: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.
Interacting with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: This compound shares the pyrrolidine core but has a methoxy group instead of the hept-2-ynoyl group.
Tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: This compound has a similar pyridine core but with a bromo substituent.
Uniqueness
Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate is unique due to the presence of the hept-2-ynoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and for studying various biological activities.
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c1-5-6-7-8-9-17(22)15-13-21(18(23)24-19(2,3)4)16-10-11-20-12-14(15)16/h10-13H,5-7H2,1-4H3 |
InChI Key |
BUTRESFMXFIDBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=O)C1=CN(C2=C1C=NC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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